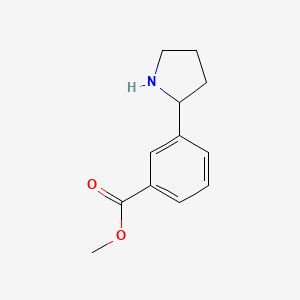

Methyl 3-(pyrrolidin-2-yl)benzoate

説明

Methyl 3-(pyrrolidin-2-yl)benzoate (CAS: 908334-14-5) is a benzoate ester derivative featuring a pyrrolidine ring attached at the 3-position of the aromatic core. Its hydrochloride salt (CAS: 1203681-57-5) is also commercially available, enhancing solubility for experimental applications .

特性

IUPAC Name |

methyl 3-pyrrolidin-2-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-5-2-4-9(8-10)11-6-3-7-13-11/h2,4-5,8,11,13H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMKHFGBZYSDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696047 | |

| Record name | Methyl 3-(pyrrolidin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908334-14-5 | |

| Record name | Methyl 3-(2-pyrrolidinyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908334-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(pyrrolidin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(pyrrolidin-2-yl)benzoate can be achieved through various methods. One common approach involves the N-arylation of pyrrolidines. For instance, pyrrolidine can be coupled with an aryl halide under transition-metal catalysis, such as palladium, to form the desired product. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide, under elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can be more environmentally friendly .

化学反応の分析

Types of Reactions

Methyl 3-(pyrrolidin-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, where nucleophiles like amines or thiols replace the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or thioesters.

科学的研究の応用

Methyl 3-(pyrrolidin-2-yl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.

作用機序

The mechanism of action of Methyl 3-(pyrrolidin-2-yl)benzoate involves its interaction with various molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The benzoate ester may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .

類似化合物との比較

Structural Analogs with Modified Heterocycles

Key structural analogs involve variations in the heterocyclic ring or substituent positioning:

Key Observations :

Functional Group Modifications

Variations in ester groups and side chains influence physicochemical properties:

Key Observations :

- Ester Group : Methyl esters generally exhibit higher volatility and lower molecular weight compared to ethyl esters, impacting pharmacokinetics .

- Electron-Withdrawing Groups : Trifluoromethyl substituents () improve metabolic stability and lipophilicity, whereas pyrrolidine enhances aqueous solubility in its protonated form .

Key Challenges :

- Steric hindrance from the pyrrolidine ring may complicate synthetic steps compared to linear side chains (e.g., phenethylamino groups in ) .

Characterization Techniques

- Mass Spectrometry : ESI–MS (e.g., m/z 438.1 for compound 4b) confirms molecular weights of analogs .

生物活性

Methyl 3-(pyrrolidin-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Synthesis

This compound is characterized by a benzoate moiety attached to a pyrrolidine ring. The synthesis typically involves the esterification of benzoic acid with pyrrolidine derivatives. Recent advancements in synthetic methods have enabled the production of various derivatives, enhancing the compound's biological profile.

Antioxidant Activity

A study highlighted the antioxidant properties of related compounds, suggesting that this compound may exhibit similar effects. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders .

Anticancer Properties

Research indicates that compounds with similar structures can exhibit potent anticancer activity. For instance, derivatives of pyrrolidinyl benzoates have shown effectiveness against various cancer cell lines, including A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 25 | Induces apoptosis |

| Compound B | MCF-7 | 30 | Inhibits proliferation |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. Studies reveal that it can inhibit the growth of Gram-positive bacteria, including multidrug-resistant strains. The mode of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics, with moderate bioavailability observed in animal models. Further research is needed to elucidate its metabolic pathways and excretion processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(pyrrolidin-2-yl)benzoate, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, pyrrolidine derivatives can be synthesized via heating a mixture of fluorobenzaldehyde analogs with pyrrolidine in DMF at 150°C, followed by extraction and purification using column chromatography . Optimization may involve adjusting reaction time, temperature, or stoichiometry of reagents. Potassium carbonate is often used as a base, and TLC (Rf analysis) monitors reaction progress .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with characteristic peaks for the pyrrolidine ring (e.g., δ ~3.3 ppm for N-CH2 protons) and ester carbonyl (δ ~168 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% typical for research-grade material) .

Q. How should this compound be stored to ensure stability?

- Methodology : Store under inert atmosphere (argon/nitrogen) at –20°C in amber vials to prevent hydrolysis of the ester group or oxidation of the pyrrolidine ring. Stability tests via periodic HPLC analysis are recommended, especially if the compound exhibits hygroscopicity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural elucidation of this compound?

- Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and stereochemistry. For example, the pyrrolidine ring’s chair conformation and ester group orientation can be confirmed. CCDC deposition (e.g., 1876881 for analogous compounds) ensures reproducibility .

Q. What strategies address contradictions in spectroscopic or computational data for this compound?

- Methodology :

- Cross-validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ACD/Labs software) .

- Dynamic NMR : Resolve rotational barriers or tautomerism in the pyrrolidine ring by variable-temperature NMR .

- Crystallographic vs. computational geometry : Overlay X-ray structures with optimized computational models to identify discrepancies in dihedral angles .

Q. How can salt forms (e.g., hydrochloride) of this compound be synthesized and characterized?

- Methodology : Salt formation involves reacting the free base with HCl in anhydrous ether. Characterization includes:

- XRD : Confirm salt formation via lattice parameters (e.g., hydrochloride salts often show distinct PXRD patterns).

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl content) .

Q. What are the potential applications of this compound in drug discovery, given structural analogs?

- Methodology :

- SAR Studies : Modify the benzoate or pyrrolidine moiety to explore bioactivity. For example, fluorinated analogs (e.g., 4-fluoro derivatives) enhance metabolic stability .

- Targeted Screening : Use the compound as a scaffold for kinase inhibitors or GPCR ligands, leveraging its hydrogen-bonding capability from the ester and amine groups .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。